molecular formula C6H3ClIN3 B1418853 4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine CAS No. 876343-10-1

4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine

Cat. No. B1418853
M. Wt: 279.46 g/mol
InChI Key: DXPVKZYVQANEDW-UHFFFAOYSA-N
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Description

4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine is a chemical compound with the molecular formula C6H3ClIN3. It has a molecular weight of 279.47 g/mol . This compound is used as an important pharmaceutical intermediate and is widely used in the synthesis of many pharmaceutical intermediates . It is also used in the manufacture of Tofacitinib citrate .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with 31% overall yield has been described . The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine is characterized by a pyrrolo[2,3-D]pyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring . The compound contains a chlorine atom and an iodine atom attached to the pyrimidine ring .


Chemical Reactions Analysis

4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine has been used in the synthesis of a series of pyrrolo[2,3-D]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment . Most of the target compounds displayed moderate to excellent activity against one or more cancer cell lines and low activity against human normal cell LO2 in vitro .


Physical And Chemical Properties Analysis

4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine is a solid compound . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The topological polar surface area of the compound is 41.6 Ų .

Scientific Research Applications

  • Pharmaceuticals - JAK Inhibitors
    • Summary of Application : 4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine is an important pharmaceutical intermediate . It is used in the synthesis of Janus kinase (JAK) inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division, death, and tumor formation processes .
    • Methods of Application : An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-D]pyrimidine building block .
    • Results or Outcomes : JAK inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others . So far, three JAK inhibitors have been approved by FDA, including ruxolitinib, tofacitinib, and oclacitinib . In addition, a number of JAK inhibitors are in clinical trials, such as baricitinib, filgotinib, gandotinib .

Safety And Hazards

The compound is classified under the GHS07 hazard category . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-5-3-1-4(8)11-6(3)10-2-9-5/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPVKZYVQANEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1C(=NC=N2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671982
Record name 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine

CAS RN

876343-10-1
Record name 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 4-chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (538 mg, 1.283 mmol) in THF (6.0 mL) was added 5 M sodium hydroxide methanolic solution (1.8 mL, 0.009 mmol). After 10 min the solvent was removed under reduced pressure, sat. ammonium chloride solution (5.0 mL) was added and the mixture evaporated to dryness. The resulting solid was triturated with water to afford 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. 1H NMR (d6-DMSO, 400 MHz) 6.90(1H, s) and 8.55 (1H, s).
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538 mg
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1.8 mL
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6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 2
4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 3
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4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 4
4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 5
4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 6
4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine

Citations

For This Compound
5
Citations
NR Lakkaniga, N Gunaganti, L Zhang… - European Journal of …, 2020 - Elsevier
Gene fusions and point mutations of RET kinase are crucial for driving thoracic cancers, including thyroid cancer and non-small cell lung cancer. Various scaffolds based on different …
Number of citations: 15 www.sciencedirect.com
M Gehringer, M Forster, E Pfaffenrot, SM Bauer… - …, 2014 - Wiley Online Library
The Janus kinases (JAKs) are a family of cytosolic tyrosine kinases crucially involved in cytokine signaling. JAKs have been demonstrated to be valid targets in the treatment of …
J Han, S Henriksen, KG Nørsett, E Sundby… - European Journal of …, 2016 - Elsevier
The present study describes our continuous effort to develop epidermal growth factor receptor (EGFR) inhibitors based on the 6-aryl-pyrrolo[2,3-d]pyrimidin-4-amine scaffold. The activity…
Number of citations: 24 www.sciencedirect.com
FH Blindheim, AT Malme, B Dalhus, E Sundby… - …, 2021 - Wiley Online Library
To front emergence of antibiotic resistance there is an urgent need for new therapeutics, and one seemingly relevant target is thymidylate monophosphate kinase (TMPK). …
L Rognstad - 2019 - ntnuopen.ntnu.no
I medisinsk kjemi har små molekyler blitt et viktig forskningsområde innen legemidler. Fusjonerte heterosykler har blitt rapportert til å utfolde en rekke biologiske aktiviteter, og …
Number of citations: 0 ntnuopen.ntnu.no

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